molecular formula C15H21N5O4S2 B14943302 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Cat. No.: B14943302
M. Wt: 399.5 g/mol
InChI Key: JVXDMZMZCJTDNI-UHFFFAOYSA-N
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Description

N~1~-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a complex organic compound that features a combination of sulfonamide, methoxyphenyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL intermediate through sulfonation and subsequent methoxylation reactions.

    Triazole Formation:

    Final Coupling: The final step involves coupling the methoxyphenyl intermediate with the triazole group under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N~1~-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Chemical Biology: It is used as a probe to study biological processes involving sulfonamide and triazole groups.

    Materials Science: The compound’s unique properties make it a candidate for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N1-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, while the triazole group can participate in coordination with metal ions or other biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-{5-[(DIMETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE
  • **N~1~-{5-[(DIETHYLAMINO)SULFONYL]-2-HYDROXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE

Uniqueness

N~1~-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is unique due to the presence of both the diethylamino sulfonyl and methoxyphenyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C15H21N5O4S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(2H-triazol-4-ylsulfanyl)acetamide

InChI

InChI=1S/C15H21N5O4S2/c1-4-20(5-2)26(22,23)11-6-7-13(24-3)12(8-11)17-14(21)10-25-15-9-16-19-18-15/h6-9H,4-5,10H2,1-3H3,(H,17,21)(H,16,18,19)

InChI Key

JVXDMZMZCJTDNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CSC2=NNN=C2

Origin of Product

United States

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